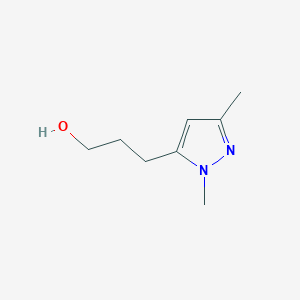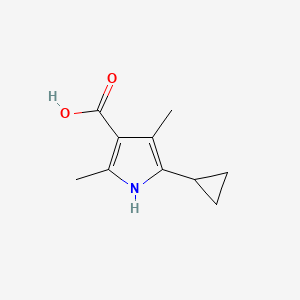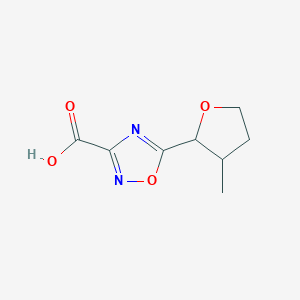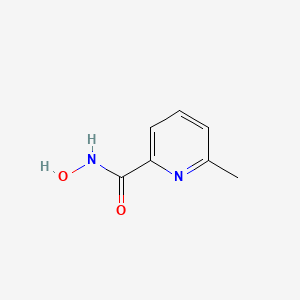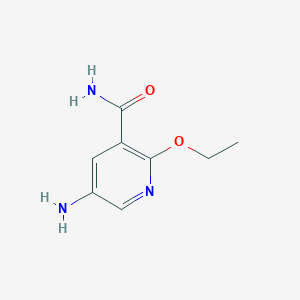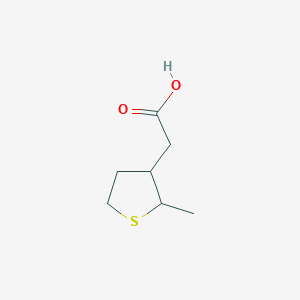
5-(3-Methoxyphenyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Methoxyphenyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities
Métodos De Preparación
The synthesis of 5-(3-Methoxyphenyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place under mild conditions and yields the desired product with good purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-(3-Methoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
5-(3-Methoxyphenyl)pyrrolidin-3-ol has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a ligand in receptor binding studies. In medicine, it is being explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds . Additionally, the compound has applications in the industry as a precursor for the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Methoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, leading to the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used . Further research is needed to fully elucidate the detailed mechanism of action of this compound.
Comparación Con Compuestos Similares
5-(3-Methoxyphenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups. The unique feature of this compound is the presence of the 3-methoxyphenyl group, which imparts distinct chemical and biological properties to the compound . Other similar compounds include pyrrolidin-3-ol and pyrrolidin-3-one, which have different substituents and exhibit different biological activities.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
5-(3-methoxyphenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-4-2-3-8(5-10)11-6-9(13)7-12-11/h2-5,9,11-13H,6-7H2,1H3 |
Clave InChI |
HETQUNFAIBRTRW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2CC(CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


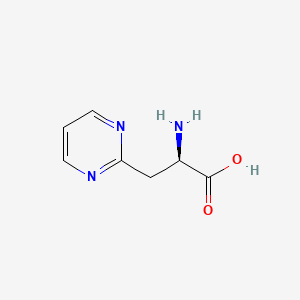
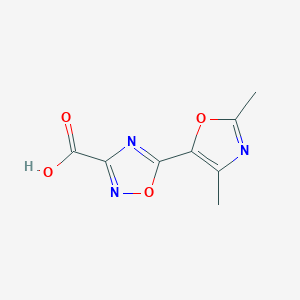
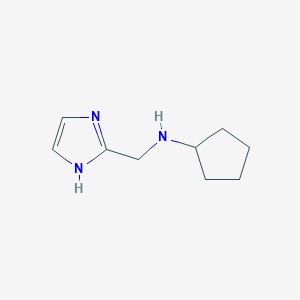
![[4-(Sulfanylmethyl)phenyl]methanol](/img/structure/B13310281.png)
![1-[(2-Aminoethyl)sulfanyl]-4-iodobenzene](/img/structure/B13310289.png)
![2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)
